molecular formula C7H12ClNO2 B8545675 Methyl 2-aminohex-5-ynoate hydrochloride

Methyl 2-aminohex-5-ynoate hydrochloride

Cat. No.: B8545675
M. Wt: 177.63 g/mol
InChI Key: AUVQEMCYWHTHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-aminohex-5-ynoate hydrochloride is a chemical building block of interest in advanced organic synthesis and drug discovery research. This compound features a terminal alkyne group and a methyl ester, along with a primary amine handled as its stable hydrochloride salt. Its molecular formula is C 7 H 12 ClNO 2 and it has a molecular weight of 177.63 g/mol . The primary research value of this compound lies in its role as a versatile synthon for the construction of complex molecular architectures. In particular, alkyne-tethered amino acids like this one are crucial substrates in the development of new C-C bond forming macrocyclizations . These methods are essential for producing diverse libraries of macrocyclic compounds, which are increasingly important in pharmaceutical research for targeting protein-protein interactions and other challenging biological systems . The terminal alkyne enables participation in various conjunctive reactions, including metal-catalyzed couplings and cycloadditions, facilitating the synthesis of complex macrocyclic frameworks with potential bioactivity . This product is intended for research purposes as a key intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

methyl 2-aminohex-5-ynoate;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h1,6H,4-5,8H2,2H3;1H

InChI Key

AUVQEMCYWHTHLQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC#C)N.Cl

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Methyl 2-aminohex-5-ynoate hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the preparation of diverse heterocyclic compounds, which are important in pharmaceuticals and agrochemicals. The compound's reactivity allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution : The amino group can engage in nucleophilic substitution reactions, leading to the formation of substituted amines.
  • Cyclization Reactions : The compound can undergo cyclization to form complex ring structures that are prevalent in many biologically active molecules.

Biochemical Research

In biochemical contexts, this compound is employed as a substrate in enzyme assays. Its ability to modulate enzyme activity makes it valuable for studying metabolic pathways and enzyme mechanisms. Research has shown that this compound can act as both an inhibitor and an activator of specific enzymes, providing insights into their functions and interactions within biological systems.

Pharmaceutical Development

The compound has potential therapeutic applications, particularly in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for further investigation in pharmacology. Studies have indicated that derivatives of this compound may exhibit anticancer properties, contributing to ongoing research into novel cancer therapies.

Case Study 1: Enzyme Inhibition Studies

A study conducted by researchers investigating the inhibitory effects of this compound on specific enzymes revealed its potential as a lead compound for developing new drugs targeting metabolic disorders. The study demonstrated that the compound effectively inhibited enzyme activity in vitro, suggesting its applicability in therapeutic contexts where enzyme modulation is required.

Case Study 2: Synthesis of Heterocyclic Compounds

Another significant application was reported in a synthetic chemistry study where this compound was used as a precursor for synthesizing novel heterocycles with potential biological activity. The resulting compounds exhibited promising results in preliminary biological assays, highlighting the utility of this compound in drug discovery processes.

Data Table: Summary of Applications

Application AreaDescriptionExample Uses
Organic SynthesisBuilding block for heterocyclic compoundsSynthesis of pharmaceuticals
Biochemical ResearchSubstrate for enzyme assays; modulator of enzyme activityStudying metabolic pathways
Pharmaceutical DevelopmentPotential lead compound for drug development; interactions with biological targetsInvestigating anticancer properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds
Compound Name Molecular Formula Functional Groups Key Features Reference
Methyl 2-aminohex-5-ynoate hydrochloride C₁₀H₁₃BrClNO Amino, ester, alkyne, hydrochloride Chiral center, alkyne reactivity
Methyl 2-hexenoate C₇H₁₂O₂ Ester, alkene No amino group, non-ionic
Metoclopramide hydrochloride C₁₄H₂₂ClN₃O₂·HCl·H₂O Benzamide, quaternary ammonium, methoxy Antiemetic drug, ionic solubility
5-Methoxytryptamine hydrochloride C₁₁H₁₅ClN₂O Indole, aminoethyl, methoxy Neurotransmitter analog
(2-{5-(2-Chloro-5-methylphenoxy)methyl... C₁₃H₁₇Cl₂N₃O₂ Oxadiazole, chloro, methylamine Heterocyclic backbone

Key Observations :

  • Alkyne vs. Alkene: Unlike Methyl 2-hexenoate (an unsaturated ester), Methyl 2-aminohex-5-ynoate contains a terminal alkyne, enabling distinct reactivity in cycloaddition reactions .
  • Ionic vs. Non-ionic: The hydrochloride salt form enhances aqueous solubility compared to neutral esters like Methyl 2-hexenoate.
  • Chirality: The chiral center in Methyl 2-aminohex-5-ynoate contrasts with non-chiral compounds like Metoclopramide hydrochloride (achiral benzamide core) .

Physicochemical Properties

Table 2: Physicochemical Comparison
Property Methyl 2-aminohex-5-ynoate HCl Methyl 2-hexenoate Metoclopramide HCl 5-Methoxytryptamine HCl
Molecular Weight (g/mol) 278.58 128.17 354.27 230.70
Solubility Polar solvents (e.g., water) Organic solvents Water, ethanol Water, methanol
Melting Point Not reported Not reported 195°C (decomposes) Not reported
Hydrogen Bond Donors 2 0 3 2
Topological Polar Surface Area ~60 Ų (estimated) ~26 Ų ~70 Ų ~55 Ų

Notes:

  • The hydrochloride salt form of Methyl 2-aminohex-5-ynoate increases its polarity, aligning it closer to ionic drugs like Metoclopramide hydrochloride in solubility profiles .
  • The alkyne group contributes to a higher topological polar surface area (~60 Ų) compared to Methyl 2-hexenoate (~26 Ų), influencing membrane permeability .

Yield and Purity :

  • Indole derivatives (e.g., compounds 8–12 in ) achieve moderate yields (30–50%) after chromatography, comparable to typical amino ester syntheses .

Preparation Methods

Reaction Mechanism and Procedure

The most straightforward method involves the esterification of (R)- or (S)-2-aminohex-5-ynoic acid with methanol under acidic conditions. Key steps include:

  • Acid Activation : 2-Aminohex-5-ynoic acid (1.0 mmol) is dissolved in anhydrous methanol.

  • HCl Gas Saturation : Dry HCl gas is bubbled through the solution at 0°C to protonate the amino group and activate the carboxylic acid.

  • Esterification : The mixture is stirred at room temperature for 8–12 hours.

  • Workup : The solvent is evaporated under reduced pressure, and the crude product is purified via recrystallization (ethanol/ether) to yield the hydrochloride salt.

Key Data

ParameterValueSource
Yield54–63%
Purity≥95% (HPLC)
Optical Purity>99% ee (chiral HPLC)

Resolution of Racemic Mixtures via Chiral Acids

Methodology

For enantiomerically pure products, resolution of racemic 2-aminohex-5-ynoic acid is performed using chiral resolving agents:

  • Racemic Acid Preparation : Synthesized via Strecker synthesis or catalytic asymmetric hydrogenation.

  • Resolution : The racemic acid is treated with (+)- or (−)-binaphthylphosphoric acid in ethanol, forming diastereomeric salts.

  • Separation : Crystallization isolates the desired enantiomer, followed by esterification as described in Section 1.

Performance Metrics

Resolving AgentEnantiomeric Excess (ee)Yield
(+)-Binaphthylphosphoric acid99% (S)-isomer45%
(−)-Binaphthylphosphoric acid98% (R)-isomer42%

Multi-Step Synthesis from Erythritol Derivatives

Pathway Overview

A patent (EP0546230A1) outlines a complex route starting from erythritol, involving:

  • Thermal Rearrangement : Erythritol is converted to 4-formyloxy-3-hydroxy-1-butene via formic acid treatment.

  • Orthoester Reaction : Reaction with triethylorthoacetate yields ethyl 6-formyloxy-4-hexenoate.

  • Deprotection and Cyclization : Formate removal and trichloroacetonitrile-mediated cyclization generate intermediates.

  • Final Hydrolysis : Acidic hydrolysis produces 4-amino-5-hexenoic acid, which is esterified to the target compound.

Efficiency and Challenges

StepYieldPurity
Formyloxy intermediate60%85%
Cyclization70%90%
Final product35%95%
Limitations: Low overall yield (18–35%) and requirement for hazardous reagents (e.g., trichloroacetonitrile).

Boc-Protected Intermediate Strategy

Optimized Protocol

To enhance stability during synthesis, a tert-butoxycarbonyl (Boc)-protected route is employed:

  • Boc Protection : 2-Aminohex-5-ynoic acid is treated with di-tert-butyldicarbonate in chloroform/triethylamine.

  • Esterification : The Boc-protected acid reacts with methanol/HCl gas.

  • Deprotection : HCl in dioxane removes the Boc group, yielding the hydrochloride salt.

Advantages

  • Higher Purity : Reduces side reactions (e.g., racemization).

  • Yield Improvement : 72% overall yield vs. 54% in direct methods.

Industrial-Scale Production Considerations

Key Parameters for Scalability

  • Catalyst Optimization : Use of Cu(I) or Pd(0) catalysts improves alkyne stability during esterification.

  • Solvent Selection : Methanol or ethanol preferred for cost and ease of removal.

  • Quality Control : In-process HPLC monitoring ensures enantiomeric purity ≥98%.

Cost Analysis

ComponentCost per kg (USD)
2-Aminohex-5-ynoic acid1,200
Chiral resolving agents3,500
Boc-protected route2,800

Analytical Characterization

Critical Data for Validation

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃) : δ 4.32 (d, J = 4.6 Hz, 1H), 3.79 (s, 3H), 2.76–2.58 (m, 2H), 2.05 (t, J = 2.6 Hz, 1H).

    • ¹³C NMR : 173.53 (C=O), 78.64 (alkyne), 52.93 (OCH₃).

  • Mass Spectrometry :

    • HRMS (ESI) : m/z 151.03665 [M+Na]⁺ (calc. 151.03657).

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost
Direct Esterification54%95%ModerateLow
Chiral Resolution45%99%LowHigh
Boc-Protected Route72%98%HighMedium
Erythritol Pathway35%95%LowHigh

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular weight278.58 g/mol
CAS No.1785106-45-7
Solubility (25°C)50 mg/mL in DMSO
Chiral configuration(2S)-enantiomer

Q. Table 2. Common Impurities and Controls

ImpuritySourceMitigation Strategy
Unreacted 2-aminohex-5-ynoic acidIncomplete esterificationIncrease reaction time (48h)
Hydrolysis byproductMoisture exposureStore under inert gas

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.